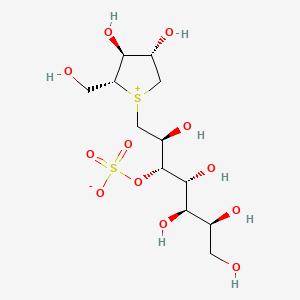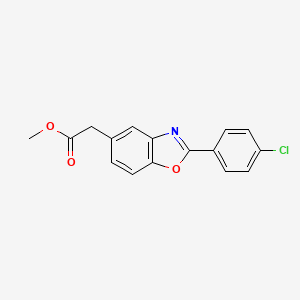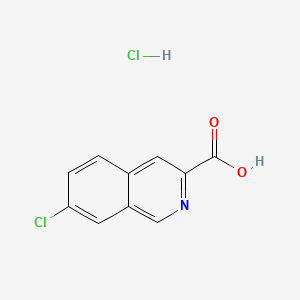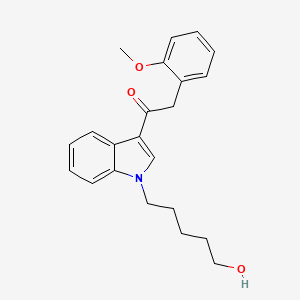
JWH-250 5-Hydroxypentyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Métabolite de JWH 250 N-(5-hydroxypentyl): is a primary urinary metabolite of JWH-250, a synthetic cannabinoid found in certain herbal blends such as K2 or Spice . This monohydroxy analog is also referred to as the omega-hydroxy metabolite of JWH-250 . Synthetic cannabinoids like JWH-250 are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the active component of cannabis .
Mécanisme D'action
Target of Action
JWH-250 5-Hydroxypentyl is a synthetic cannabinoid . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
This compound acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of natural cannabinoids . The activation of these receptors leads to various changes in cellular activity, depending on the specific cell type and location within the body .
Biochemical Pathways
Given its action on cannabinoid receptors, it likely influences pathways involved in pain perception, mood regulation, and memory
Pharmacokinetics
It is known to be a metabolite of jwh-250, suggesting it is produced in the body through the metabolic breakdown of jwh-250 . It is detectable in both serum and urine , indicating it is likely distributed throughout the body and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with cannabinoid receptors. As an agonist of these receptors, it can trigger a variety of responses, including changes in pain sensation, mood, and memory . The specific effects can vary widely depending on factors such as the individual’s physiology and the presence of other substances .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the individual’s physiological state, and genetic factors that can affect drug metabolism
Analyse Biochimique
Biochemical Properties
JWH-250 5-Hydroxypentyl is expected to interact with cannabinoid receptors in the body These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes
Cellular Effects
As a synthetic cannabinoid, it is expected to influence cell function by interacting with cannabinoid receptors . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is expected to exert its effects at the molecular level by binding to cannabinoid receptors . This could potentially lead to changes in enzyme activity, gene expression, and other cellular processes
Metabolic Pathways
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction: La préparation du métabolite de JWH 250 N-(5-hydroxypentyl) implique l'hydroxylation de la chaîne N-pentyle de JWH-250. La voie de synthèse comprend généralement:
Matière de Départ: JWH-250.
Hydroxylation: Introduction of a hydroxyl group at the 5th position of the N-pentyl chain using suitable oxidizing agents.
Méthodes de Production Industrielle:
Analyse Des Réactions Chimiques
Types de Réactions:
Substitution: Potential substitution reactions may occur at the indole ring or the methoxyphenyl group.
Réactifs et Conditions Courants:
Agents Oxydants: Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Conditions de Réaction: Reactions are typically carried out under controlled temperatures and pH to ensure selective hydroxylation.
Produits Principaux:
- The major product formed is JWH 250 N-(5-hydroxypentyl) metabolite, with potential minor by-products depending on the reaction conditions .
Applications de la Recherche Scientifique
Chimie:
- Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids in biological samples .
Biologie:
Médecine:
Industrie:
- Utilized in forensic toxicology to monitor and study the presence of synthetic cannabinoids in various samples .
Mécanisme d'Action
Cibles Moléculaires et Voies:
Applications De Recherche Scientifique
Chemistry:
- Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids in biological samples .
Biology:
Medicine:
Industry:
Comparaison Avec Des Composés Similaires
Composés Similaires:
- Métabolite de JWH-018 N-(5-hydroxypentyl)
- Métabolite de JWH-073 N-(5-hydroxypentyl)
- Métabolite de AM-2201 N-(5-hydroxypentyl)
Unicité:
Propriétés
IUPAC Name |
1-[1-(5-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-26-22-12-6-3-9-17(22)15-21(25)19-16-23(13-7-2-8-14-24)20-11-5-4-10-18(19)20/h3-6,9-12,16,24H,2,7-8,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAGHVHOGRTTHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017743 |
Source


|
| Record name | JWH-250 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-83-4 |
Source


|
| Record name | JWH-250 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

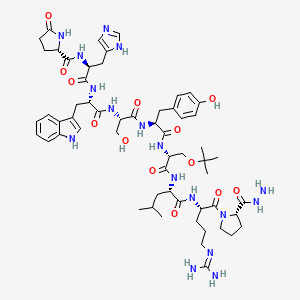
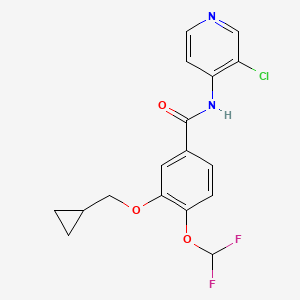
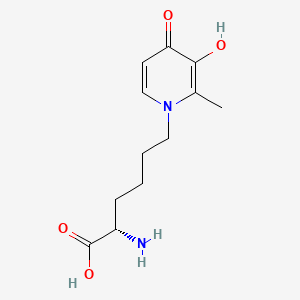
![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)
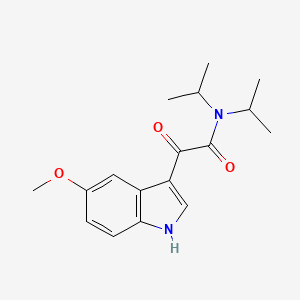
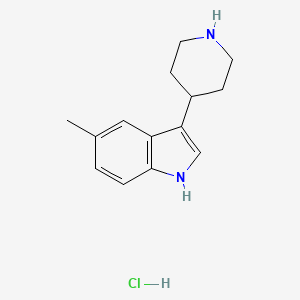

![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)
